molecular formula C14H16N2O4 B4782594 2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide

Cat. No.: B4782594
M. Wt: 276.29 g/mol
InChI Key: JYDTVMMQBYTOCH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenoxy group and an oxazolyl group attached to a butanamide backbone.

Preparation Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Formation of the oxazolyl intermediate: This step involves the synthesis of the oxazolyl group through cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The final step involves the coupling of the methoxyphenoxy intermediate with the oxazolyl intermediate under suitable reaction conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or oxazolyl rings are replaced by other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide: This compound has a chlorophenoxy group instead of a methoxyphenoxy group, which may result in different chemical and biological properties.

    2-(4-methoxyphenoxy)-N-(1,2-thiazol-3-yl)butanamide: This compound has a thiazolyl group instead of an oxazolyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-12(14(17)15-13-8-9-19-16-13)20-11-6-4-10(18-2)5-7-11/h4-9,12H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDTVMMQBYTOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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